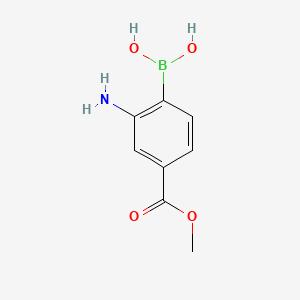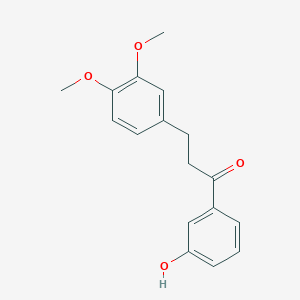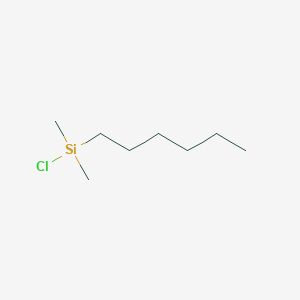
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 380430-55-7 . It is a solid at room temperature . The molecular weight of this compound is 231.44 .
Physical And Chemical Properties Analysis
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 231.44 .Applications De Recherche Scientifique
-
Synthesis of Quinolines Derivatives
- Field : Organic Chemistry
- Application Summary : “(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a key intermediate for the synthesis of quinolines derivatives .
- Methods of Application : The synthesis involves a sequence of borylation, oxidation, nitration, esterification, and hydrogenation .
- Results : This compound is used in the preparation of a wide variety of natural products and biologically active compounds, such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines derivatives .
-
Palladium-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence
- Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
- Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
- Results : The outcomes of these reactions would also depend on the specific conditions and reactants .
-
Copper-Mediated Ligandless Aerobic Fluoroalkylation
- Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
- Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
- Results : The outcomes of these reactions would also depend on the specific conditions and reactants .
-
One-Pot Ipso-Nitration
- Field : Organic Chemistry
- Application Summary : This compound is used as a reagent for one-pot ipso-nitration of arylboronic acids .
- Methods of Application : The specific procedures for these reactions would depend on the exact experimental setup and the other reactants involved .
- Results : The outcomes of these reactions would also depend on the specific conditions and reactants .
Safety And Hazards
“(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid” is considered hazardous. It may cause skin and eye irritation . Safety precautions include washing skin after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
Propriétés
IUPAC Name |
(2-amino-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHRJDVIFHDPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372253 | |
| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
774530-27-7 | |
| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)


![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)



